(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone:
Mechanism of Action
Thiophene Derivatives
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Pyrrolidine Derivatives
Pyrrolidine is a five-membered saturated aliphatic heterocycle . It’s often found in biologically active compounds, including several pharmaceutical drugs .
Triazole Derivatives
The anticancer activity of triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and triazole units. These units are then coupled using appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-methylthiophene-2-carboxylic acid with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced to form amines.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2 (Hydrogen Peroxide).
Reduction: : Using reducing agents like LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride).
Substitution: : Using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Formation of 4-methylthiophene-2-sulfoxide or 4-methylthiophene-2-sulfone.
Reduction: : Formation of 4-methylthiophene-2-amine.
Substitution: : Formation of various substituted pyrrolidines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the thiophene and triazole rings. Similar compounds might include other triazole derivatives or thiophene-based molecules, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
4-Methylthiophene-2-carboxylic acid
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-9-17(24-12-13)18(23)21-8-7-15(10-21)22-11-16(19-20-22)14-5-3-2-4-6-14/h2-6,9,11-12,15H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRFYUKDLGFKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.